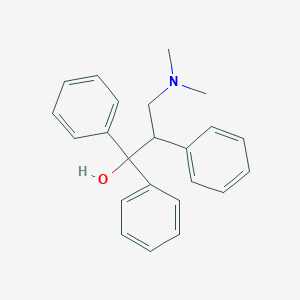
3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol is an organic compound characterized by the presence of a dimethylamino group and three phenyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol typically involves the reaction of triphenylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylhexanamine: An indirect sympathomimetic drug with similar structural features.
Dimethylaminopropylamine: A compound with a similar dimethylamino group but different overall structure.
Uniqueness
3-(Dimethylamino)-1,1,2-triphenylpropan-1-ol is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different overall architectures .
Propriétés
Numéro CAS |
7464-67-7 |
|---|---|
Formule moléculaire |
C23H25NO |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-24(2)18-22(19-12-6-3-7-13-19)23(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,25H,18H2,1-2H3 |
Clé InChI |
RVEVXAOGITYJOC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


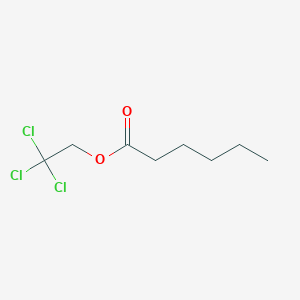
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
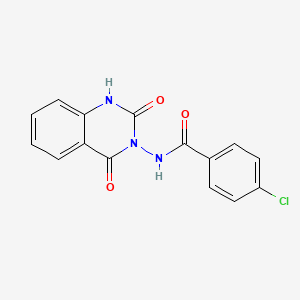
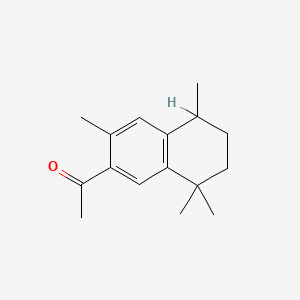
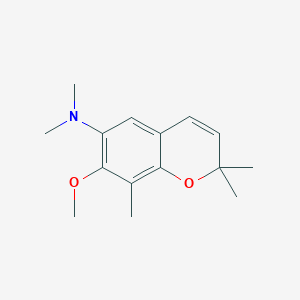
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
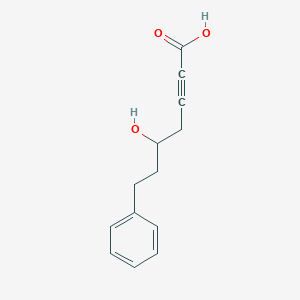
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)

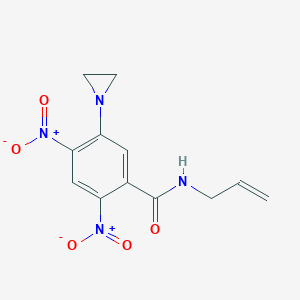
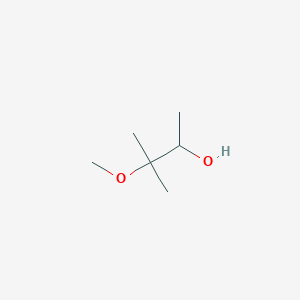
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
